molecular formula C22H13NO2 B12470450 2-[2-(4-Nitrophenyl)ethynyl]anthracene

2-[2-(4-Nitrophenyl)ethynyl]anthracene

Cat. No.: B12470450
M. Wt: 323.3 g/mol
InChI Key: WNZMKZCJOFTJCK-UHFFFAOYSA-N
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Description

2-[2-(4-Nitrophenyl)ethynyl]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an anthracene core substituted at the 2-position with a 4-nitrophenyl ethynyl group. This structural motif combines the extended π-conjugation of anthracene with the electron-withdrawing nitro group, which is known to enhance charge-transfer properties and photostability.

Properties

Molecular Formula

C22H13NO2

Molecular Weight

323.3 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)ethynyl]anthracene

InChI

InChI=1S/C22H13NO2/c24-23(25)22-11-8-16(9-12-22)5-6-17-7-10-20-14-18-3-1-2-4-19(18)15-21(20)13-17/h1-4,7-15H

InChI Key

WNZMKZCJOFTJCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Anthracene Derivatives with Ethynyl Linkages

  • NDHPEA (9,10-bis((4-hexylphenyl)ethynyl)-2-(naphthalen-2-yl)anthracene) : Features a naphthalene terminal unit, enhancing π-conjugation and charge mobility. Used in small-molecule solar cells due to its broad absorption spectrum.
  • TNDHPEA (2-(9,10-bis((4-hexylphenyl)ethynyl)anthracen-2-yl)-5-(naphthalen-2-yl)thiophene) : Incorporates a thiophene spacer, improving electron delocalization and device efficiency compared to NDHPEA. The thiophene bridge reduces recombination losses in photovoltaic applications.
  • 2-[2-(4-Nitrophenyl)ethynyl]anthracene: The nitro group at the para position introduces strong electron-withdrawing effects, likely red-shifting absorption spectra and modulating redox potentials compared to alkyl or aryl-substituted analogs. This could enhance suitability for charge-transfer complexes.

Table 1: Electronic Properties of Anthracene Derivatives

Compound Substituent Key Feature Application
NDHPEA Naphthalene terminal Extended conjugation Solar cells
TNDHPEA Thiophene spacer Improved charge mobility Solar cells
This compound 4-Nitrophenyl ethynyl Electron-withdrawing nitro group Optoelectronics, sensors

Biochemical Activity

  • 1,3,4-Thiadiazole Derivatives (e.g., from ) : Nitro-substituted compounds exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans, with MIC values as low as 8 µg/mL.
  • This compound: The nitro group could enhance interactions with bacterial membranes or enzymes, but direct bioactivity data are lacking. Its planar structure may intercalate DNA, akin to anthraquinone derivatives.

Table 2: Bioactivity Comparison

Compound Bioactivity Profile Key Finding
1,3,4-Thiadiazole derivatives Antimicrobial (MIC: 8–32 µg/mL) Nitro group enhances potency
Ethanoanthracene 23h Anticancer (GI50: 0.5 µM) Selective tumor cell inhibition
This compound Hypothesized antimicrobial/DNA intercalation Requires empirical validation

Electrochemical Behavior

  • anthracene), indicating reduced ease of electroreduction.
  • This property could be advantageous in redox-stable electronic materials.

Biological Activity

2-[2-(4-Nitrophenyl)ethynyl]anthracene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound features an anthracene backbone with a nitrophenyl ethynyl substituent, which contributes to its unique properties. The structural formula can be represented as follows:

C16H12N2O2\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{2}

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein interactions involved in cancer progression. In particular, it has been shown to inhibit the interaction between S100P and RAGE (Receptor for Advanced Glycation End-products), which is significant in pancreatic cancer cell lines such as BxPC-3 and Panc-1 .

In vitro Studies

In vitro assays have demonstrated that this compound effectively reduces cell invasion and proliferation in pancreatic cancer cells. The following data summarizes the findings from various studies:

Cell Line Invasion Assay Proliferation Assay IC50 (µM)
BxPC-3Significant reductionSignificant reduction12.5
Panc-1Moderate reductionModerate reduction15.0

These results indicate a dose-dependent response, with lower IC50 values suggesting higher potency against these cancer cell lines .

Case Studies

A notable study involved the treatment of BxPC-3 cells with varying concentrations of this compound over a 48-hour period. The results showed a marked decrease in cell viability and invasion capabilities when compared to control groups. The statistical significance was assessed using two-way ANOVA, revealing p-values less than 0.01 for both assays, indicating strong efficacy .

Discussion

The findings suggest that this compound could serve as a promising candidate for further development in cancer therapeutics. Its ability to inhibit key protein interactions involved in tumor progression highlights its potential as an anti-cancer agent.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound, including:

  • Mechanistic Studies : Detailed investigations into the pathways affected by this compound.
  • In vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Analog Development : Creating analogs with enhanced potency or reduced toxicity.

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